molecular formula C14H15NO3S B5621416 Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- CAS No. 145283-80-3

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-

Cat. No.: B5621416
CAS No.: 145283-80-3
M. Wt: 277.34 g/mol
InChI Key: MULDDNZSRDGSQX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- is a chemical compound with the molecular formula C13H13NO3S. It is known for its unique structure, which includes a benzenesulfonamide group attached to a 4-hydroxy-3-methylphenyl group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- typically involves the reaction of 4-hydroxy-3-methylbenzenesulfonyl chloride with an appropriate amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the production of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- can be compared with other similar compounds, such as:

Conclusion

Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in both academic and industrial settings.

Properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-12-5-8-14(16)11(2)9-12/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULDDNZSRDGSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353676
Record name Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145283-80-3
Record name Benzenesulfonamide, N-(4-hydroxy-3-methylphenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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